1-Eicosanamine

Übersicht

Beschreibung

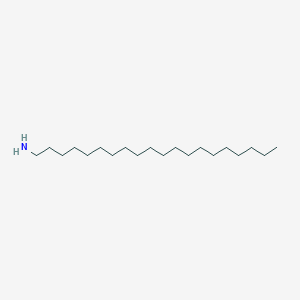

1-Eicosanamine, also known as icosan-1-amine, is a chemical compound with the molecular formula C20H43N . It has a molecular weight of 297.6 g/mol . The IUPAC name for this compound is icosan-1-amine .

Synthesis Analysis

The synthesis of eicosanoid-related compounds often involves complex biochemical pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymatic pathways . These pathways are responsible for the generation of a wide range of eicosanoids from arachidonic acid, highlighting the complexity of synthesizing specific eicosanoid compounds such as 1-Eicosanamine .

Molecular Structure Analysis

Eicosanoids, including potentially 1-Eicosanamine, have a 20-carbon backbone derived from polyunsaturated fatty acids. The molecular structure of these compounds is crucial for their biological activity, as it determines their interaction with specific receptors and enzymes, thereby influencing their physiological and pathological roles.

Chemical Reactions Analysis

Eicosanoids undergo various chemical reactions, primarily through their interactions with enzymes that catalyze their formation and degradation . The chemical properties of these compounds, including reactivity and stability, are influenced by their specific functional groups and molecular structure .

Physical And Chemical Properties Analysis

1-Eicosanamine has a number of computed properties, including a molecular weight of 297.6 g/mol, a XLogP3 of 9.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 18 . It also has an exact mass and monoisotopic mass of 297.339550376 g/mol, a topological polar surface area of 26 Ų, a heavy atom count of 21, and a complexity of 167 .

Wissenschaftliche Forschungsanwendungen

Building Blocks in Chemistry

Icosan-1-amine can be used as a building block in chemistry . It can be used in the synthesis of various complex molecules, contributing to the development of new compounds .

Analytical Chemistry

In the field of analytical chemistry, icosan-1-amine can be used in atomic spectroscopy and gas chromatography (GC) . These techniques are essential for the identification and quantification of chemical substances.

Cell Culture & Analysis

Icosan-1-amine can be used in cell culture and analysis . It can be used in different cell types and techniques, contributing to the understanding of cellular processes and the development of new therapeutic strategies.

Genomics

In genomics, icosan-1-amine can be used in advanced gene editing, cloning & expression, and DNA & RNA purification . These applications are crucial for understanding genetic information and manipulating it for various purposes.

Materials Science & Engineering

Icosan-1-amine can be used in the design and fabrication of polymers, catalysts, sensors, and functional materials . Its unique properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials .

Therapeutic Agents Development

Icosan-1-amine contributes significantly to the development of new therapeutic agents for treating various diseases. It can be used in the synthesis of drugs and bioactive molecules, leading to the development of novel therapeutics .

Pharma & Biopharma Manufacturing

In the pharmaceutical and biopharmaceutical industry, icosan-1-amine can be used in antibody drug conjugate manufacturing and biopharma 4.0 . It can also be used in protein biology, including ELISA, enzyme activity assays, and flow cytometry .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines like icosan-1-amine are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Zukünftige Richtungen

The control of multi-drug-resistant pathogenic bacteria has become a priority for the World Health Organization (WHO). Therefore, there has been an increasing demand for emerging non-conventional new antimicrobial therapies . This could potentially open up new avenues for research into compounds like 1-Eicosanamine.

Wirkmechanismus

Target of Action

Icosan-1-amine, also known as 1-Eicosanamine, is a high carbon chain alkylamine compound

Mode of Action

The specific mode of action of Icosan-1-amine is not well-documented. Alkylamines, in general, can interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

The synthesis of eicosanoid-related compounds often involves complex biochemical pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymatic pathways. These pathways are responsible for the generation of a wide range of eicosanoids from arachidonic acid, highlighting the complexity of synthesizing specific eicosanoid compounds such as 1-Eicosanamine.

Pharmacokinetics

It’s known that the compound is a weak base and its solubility, absorption, and distribution can be influenced by the ph of the environment .

Result of Action

It’s known that the compound has good surface activity and lubrication performance due to its long carbon chain structure . It can also be used as an antistatic agent for textiles and paper to improve antistatic performance .

Action Environment

The action, efficacy, and stability of Icosan-1-amine can be influenced by various environmental factors. For instance, the compound’s solubility and hence its bioavailability can be affected by the pH of the environment . Furthermore, the compound should be stored at 2-8°C, away from moisture, to maintain its stability .

Eigenschaften

IUPAC Name |

icosan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHXFUSLEBPCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065108 | |

| Record name | 1-Eicosanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Eicosanamine | |

CAS RN |

10525-37-8 | |

| Record name | Eicosylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10525-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Eicosanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-EICOSANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594M3CY45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 1-eicosanamine be used to modify fabrics for specific applications?

A1: Yes, research suggests 1-eicosanamine can be used as a grafting agent to modify fabric properties. A study explored the use of 1-eicosanamine with tannic acid to create a grafting layer on cotton fabrics. [] This modification aimed to enhance the fabric's ability to separate oil from water, demonstrating potential for environmental applications.

Q2: Are there any known interactions between 1-eicosanamine and metal complexes?

A2: While the provided research doesn't directly involve interactions between 1-eicosanamine and metal complexes, the first paper describes a cobalt(III) complex containing a diethyldithiocarbamate anion that exhibits strong hydrogen bonding with amine groups. [] Although the amine in this case is part of a larger molecule, it suggests potential for interactions between the amine group of 1-eicosanamine and similar metal complexes. Further research is needed to explore the specific interactions and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)

![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)